PfFAS-II inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

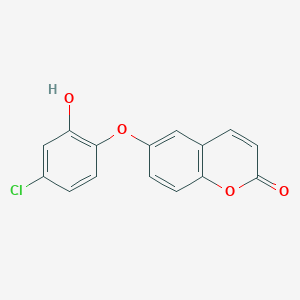

Structure

3D Structure

Properties

Molecular Formula |

C15H9ClO4 |

|---|---|

Molecular Weight |

288.68 g/mol |

IUPAC Name |

6-(4-chloro-2-hydroxyphenoxy)chromen-2-one |

InChI |

InChI=1S/C15H9ClO4/c16-10-2-4-14(12(17)8-10)19-11-3-5-13-9(7-11)1-6-15(18)20-13/h1-8,17H |

InChI Key |

AEHMYKKZFUJGLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1OC3=C(C=C(C=C3)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Binding of PfFAS-II Inhibitor 1 to its Target, Plasmodium falciparum Enoyl-ACP Reductase (PfFabI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PfFAS-II inhibitor 1, a novel antimalarial compound, to its molecular target, the Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfFabI). The emergence of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents acting on novel targets. The type II fatty acid synthesis (FAS-II) pathway in P. falciparum, which is essential for the parasite's liver-stage development, represents a promising area for drug discovery.[1][2] PfFabI is a key enzyme in this pathway, catalyzing the final and rate-limiting step in the fatty acid elongation cycle.

Quantitative Inhibitory Profile of this compound (Compound 3)

This compound, also referred to as Compound 3 in the foundational study by Belluti et al. (2013), is a coumarin-based analogue of triclosan.[1][2][3] Its inhibitory activity against PfFabI was evaluated and compared to its effects on other enzymes within the PfFAS-II pathway, namely PfFabG and PfFabZ, to assess its selectivity. The quantitative data from these enzymatic assays are summarized in the table below.

| Compound | PfFabI IC50 (µM) | PfFabG IC50 (µM) | PfFabZ IC50 (µM) | P. falciparum K1 IC50 (µM) | L6 Cells CC50 (µM) | Selectivity Index (SI) |

| This compound (Compound 3) | 0.63 | > 100 | > 100 | 4.8 | 19.3 | 4.0 |

| Triclosan (Reference) | 0.1 | > 100 | > 100 | 0.9 | 12.3 | 13.7 |

Data sourced from Belluti et al., J Med Chem. 2013;56(19):7516-26.[4][5]

The data clearly indicates that this compound is a potent and selective inhibitor of PfFabI, with no significant activity against PfFabG and PfFabZ at concentrations up to 100 µM.[4] While not as potent as the reference compound triclosan, it demonstrates promising activity against the drug-resistant K1 strain of P. falciparum and a favorable selectivity index.

Experimental Protocols

The following protocols are based on the methodologies described by Belluti et al. (2013) for the enzymatic and cellular assays.

PfFabI, PfFabG, and PfFabZ Inhibition Assays

The inhibitory activities of the compounds against the recombinant PfFabI, PfFabG, and PfFabZ enzymes were determined using a spectrophotometric assay.

-

Reagents and Buffers:

-

Enzyme stock solutions (PfFabI, PfFabG, or PfFabZ)

-

Substrate solution (crotonyl-CoA for PfFabI, acetoacetyl-CoA for PfFabG, crotonyl-CoA for PfFabZ)

-

Cofactor solution (NADH for PfFabI, NADPH for PfFabG)

-

Inhibitor stock solutions (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM MES, pH 6.5)

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add the assay buffer, NADH (or NADPH), and the inhibitor at various concentrations.

-

The reaction is initiated by the addition of the enzyme.

-

Immediately after, the substrate is added to start the reaction.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH (or NADPH), is monitored for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25 °C) using a spectrophotometer.

-

The initial reaction velocities are calculated from the linear portion of the absorbance vs. time curves.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

In vitro Antiplasmodial Activity Assay

The activity against the chloroquine-resistant P. falciparum K1 strain was assessed using a [3H]-hypoxanthine incorporation assay.

-

Materials:

-

P. falciparum K1 strain culture

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine

-

Inhibitor stock solutions

-

[3H]-hypoxanthine

-

-

Assay Procedure:

-

A suspension of infected erythrocytes (e.g., 2.5% hematocrit, 0.3% parasitemia) is plated in 96-well plates.

-

The test compounds are added at various concentrations.

-

The plates are incubated for 48 hours in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37 °C.

-

[3H]-hypoxanthine is then added to each well, and the plates are incubated for another 24 hours.

-

The cells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated from the dose-response curves.

-

Binding Site and Mode of Action

While the crystal structure of this compound in complex with PfFabI has not been explicitly published, the study by Belluti et al. provides the crystal structures of two other coumarin-based analogues from the same series (compounds 7 and 11) in complex with PfFabI.[1][2][3] These structures, along with docking simulations for compound 3, provide significant insights into the binding site and key interactions.

The coumarin-based inhibitors, including this compound, are proposed to bind in the active site of PfFabI in a manner that is dependent on the presence of the NAD+ cofactor. The binding mode involves a series of hydrophobic and hydrogen bonding interactions with key residues in the active site.

Key Residues in the PfFabI Active Site Involved in Inhibitor Binding:

-

Hydrophobic Interactions: The coumarin scaffold and the 2-hydroxy-4-chlorophenyl moiety of the inhibitor are positioned within a hydrophobic pocket formed by residues such as Tyr156, Met159, Ile192, and Phe203.

-

Hydrogen Bonding: A critical hydrogen bond is formed between the hydroxyl group of the inhibitor and the side chain of Tyr156. Additional hydrogen bonds may be formed with the NAD+ cofactor.

The binding of the inhibitor stabilizes a flexible loop near the active site, leading to a slow-tight binding inhibition mechanism, which is characteristic of potent FabI inhibitors like triclosan.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and biological and crystallographic evaluation of novel inhibitors of Plasmodium falciparum enoyl-ACP-reductase (PfFabI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

PfFAS-II Inhibitor 1 (CAS: 1459704-68-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key properties of PfFAS-II inhibitor 1 (CAS number 1459704-68-7), a potent inhibitor of the Plasmodium falciparum type II fatty acid biosynthesis (PfFAS-II) pathway. This document consolidates available data on its physicochemical characteristics, biological activity, and the experimental protocols used for its synthesis and evaluation. Detailed information is presented in structured tables and visualized through diagrams to facilitate understanding and further research in the development of novel antimalarial agents.

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery of novel therapeutic agents with unique mechanisms of action. The type II fatty acid biosynthesis (PfFAS-II) pathway in Plasmodium falciparum represents a promising target for antimalarial drug development due to its essential role in the parasite's life cycle and its distinctness from the human type I fatty acid synthase (FAS) machinery.

This compound is a small molecule identified as a potent inhibitor of PfFabI, the enoyl-acyl carrier protein (ACP) reductase, which is a critical enzyme in the PfFAS-II pathway. This guide serves as a technical resource for researchers engaged in the study and development of PfFAS-II inhibitors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and further chemical modification.

| Property | Value | Reference |

| CAS Number | 1459704-68-7 | [1][2][3][4] |

| IUPAC Name | 7-hydroxy-3-(4-chloro-3-hydroxyphenoxy)-4H-chromen-4-one | N/A |

| Molecular Formula | C₁₅H₉ClO₄ | [1][4] |

| Molecular Weight | 288.68 g/mol | [1][4] |

| Appearance | Off-White to Pale Yellow Solid | [5] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [5] |

Biological Activity

This compound demonstrates potent and specific inhibitory activity against the PfFabI enzyme of Plasmodium falciparum. This inhibition disrupts the fatty acid biosynthesis pathway, which is crucial for the parasite's survival and development.

| Parameter | Value | Target | Organism | Reference |

| IC₅₀ | 0.63 µM | PfFabI (enoyl-ACP reductase) | Plasmodium falciparum | [1][2][3][4] |

Mechanism of Action and Signaling Pathway

This compound targets the PfFabI enzyme within the PfFAS-II pathway, which is located in the parasite's apicoplast. This pathway is responsible for the de novo synthesis of fatty acids, essential for membrane biosynthesis and other vital cellular functions. By inhibiting PfFabI, the inhibitor blocks the elongation of fatty acid chains, leading to parasite death.

Caption: The PfFAS-II pathway and the inhibitory action of this compound on PfFabI.

Experimental Protocols

Synthesis of this compound (Compound 3j in Belluti et al.)

The synthesis of this compound is achieved through a multi-step process, with the key final step involving the reaction of 3-bromo-7-hydroxy-4H-chromen-4-one with 4-chloro-3-hydroxyphenol. The general synthetic scheme for related compounds is described in the literature.

General Procedure for the Synthesis of 3-Aryloxy-4H-chromen-4-one Derivatives:

-

Preparation of the Intermediate: 3-Bromo-7-hydroxy-4H-chromen-4-one is synthesized from commercially available starting materials.

-

Coupling Reaction: A mixture of 3-bromo-7-hydroxy-4H-chromen-4-one (1 equivalent), the corresponding phenol (in this case, 4-chloro-3-hydroxyphenol, 1.2 equivalents), and potassium carbonate (K₂CO₃, 2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 24 hours.

-

Work-up and Purification: The reaction mixture is poured into ice-water and acidified with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by flash chromatography on silica gel to yield the final compound.

Caption: General workflow for the synthesis of this compound.

PfFabI Enzyme Inhibition Assay

The inhibitory activity of this compound against the PfFabI enzyme is determined using a spectrophotometric assay that measures the decrease in NADH concentration.

Materials:

-

Recombinant PfFabI enzyme

-

NADH

-

Crotonoyl-CoA (substrate)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation: Prepare serial dilutions of the inhibitor in DMSO.

-

Reaction Mixture: In each well of a 96-well plate, add the assay buffer, NADH, and the inhibitor solution (or DMSO for control).

-

Enzyme Addition: Add the recombinant PfFabI enzyme to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C) to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, crotonoyl-CoA.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance decay. Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO). Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.

Caption: Experimental workflow for the PfFabI enzyme inhibition assay.

Conclusion

This compound (CAS 1459704-68-7) is a valuable research compound for the development of novel antimalarial drugs targeting the PfFAS-II pathway. Its potent and specific inhibition of PfFabI underscores the potential of this enzyme as a therapeutic target. This technical guide provides a consolidated resource of its known properties and the experimental methodologies for its synthesis and evaluation, aiming to support and accelerate further research in this critical area of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In silico Screening for Plasmodium falciparum Enoyl-ACP Reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conceptual diagram showing the major mechanisms of the fate, transport, and exposure pathways of PFAS | U.S. Geological Survey [usgs.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

In Silico Docking of PfFAS-II Inhibitor 1 with PfFabI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking of PfFAS-II inhibitor 1 with its target enzyme, Plasmodium falciparum enoyl-acyl carrier protein reductase (PfFabI). The emergence of drug-resistant strains of P. falciparum necessitates the development of novel antimalarial agents that act on underexploited cellular pathways. The type II fatty acid synthesis (FAS-II) pathway, present in the parasite but absent in humans, is a promising area for therapeutic intervention. PfFabI is a critical enzyme in this pathway, making it a key target for inhibitor development.

This compound, also known as Compound 3, has been identified as a potent inhibitor of PfFabI.[1][2] This guide details the quantitative data associated with its inhibitory activity, a representative experimental protocol for in silico molecular docking, and a visualization of the underlying biological pathway and experimental workflow.

Quantitative Inhibition Data

The inhibitory potency of this compound against the PfFabI enzyme has been experimentally determined. The following table summarizes the key quantitative metric.

| Inhibitor | Target Enzyme | IC50 (µM) |

| This compound (Compound 3) | PfFabI | 0.63[1][2] |

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

In Silico Molecular Docking: A Representative Protocol

While the precise parameters from the original study by Belluti et al. are not publicly available in full, a representative in silico docking protocol can be constructed based on common methodologies for this target and software. This protocol outlines the likely steps taken to predict the binding mode and affinity of this compound with PfFabI.

Objective: To predict the binding conformation and estimate the binding affinity of this compound within the active site of PfFabI.

Materials:

-

Protein Structure: Crystal structure of P. falciparum FabI (e.g., PDB ID: 4IGF).[3]

-

Ligand Structure: 3D structure of this compound (Compound 3).

-

Molecular Docking Software: AutoDock Vina or GOLD are commonly used for this purpose.

-

Visualization Software: PyMOL or Chimera for visual analysis of docking results.

Methodology:

-

Protein Preparation:

-

Download the crystal structure of PfFabI from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign atomic charges (e.g., Gasteiger charges).

-

Define the binding site (grid box) around the active site of the enzyme, typically encompassing the region occupied by the native ligand in a co-crystal structure.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a molecular modeling program.

-

Perform energy minimization of the 3D ligand structure.

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Molecular Docking:

-

Utilize a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the prepared protein.

-

The docking algorithm will explore various conformations and orientations of the ligand within the active site.

-

The program will score the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the predicted binding poses of the inhibitor.

-

The pose with the lowest binding energy is typically considered the most probable binding mode.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the inhibitor and the amino acid residues of the PfFabI active site.

-

Visualizing the Process and Pathway

To better understand the context and workflow of this research, the following diagrams illustrate the FAS-II pathway and the in silico docking process.

Caption: The P. falciparum Fatty Acid Synthesis II (FAS-II) pathway, highlighting the role of PfFabI and its inhibition.

Caption: A generalized workflow for the in silico molecular docking of an inhibitor to its protein target.

References

A Technical Guide to the Physicochemical Properties of PfFAS-II Inhibitors for Drug Development: A Case Study of Triclosan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of inhibitors targeting the Plasmodium falciparum type II fatty acid synthesis (FAS-II) pathway, a critical target for antimalarial drug development. Due to the absence of a formally designated "PfFAS-II inhibitor 1" in scientific literature, this document will focus on Triclosan , a well-characterized and potent inhibitor of the P. falciparum enoyl-acyl carrier protein reductase (PfENR or FabI), a key enzyme in the FAS-II pathway.[1][2] The principles and methodologies discussed herein are broadly applicable to the characterization of other potential PfFAS-II inhibitors.

Physicochemical Properties of Triclosan

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety. The key physicochemical parameters for Triclosan are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Cl₃O₂ | [3] |

| Molecular Weight | 289.54 g/mol | [3] |

| Appearance | White powdered solid | [3] |

| Melting Point | 55–57 °C | [3] |

| Boiling Point | 120 °C | [3] |

| Water Solubility | 12 mg/L | [4][5] |

| logP (Octanol-Water Partition Coefficient) | 4.76 | [4][5] |

| pKa | 8.1 | [5] |

| Density | 1.49 g/cm³ | [3] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

2.1. Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is a standard approach for determining the logP of a compound.[6]

-

Principle: This method measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water. The ratio of the concentrations in the two phases provides the partition coefficient (P).

-

Materials:

-

Test compound (e.g., Triclosan)

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

A known concentration of the test compound is dissolved in either water or n-octanol.

-

Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel or centrifuge tube.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

2.2. Determination of Aqueous Solubility

The turbidimetric method is a high-throughput approach to estimate the kinetic aqueous solubility of a compound.

-

Principle: This method relies on the principle that as the concentration of a compound in an aqueous solution exceeds its solubility limit, the excess compound will precipitate, leading to turbidity which can be measured spectrophotometrically.

-

Materials:

-

Test compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other relevant aqueous buffer

-

96-well microtiter plates

-

Plate reader capable of measuring absorbance

-

-

Procedure:

-

A stock solution of the test compound is prepared in DMSO.

-

A serial dilution of the stock solution is made in DMSO in a 96-well plate.

-

An aliquot of each dilution is then added to wells containing the aqueous buffer (e.g., PBS).

-

The plate is incubated for a set period (e.g., 2 hours) to allow for precipitation.

-

The turbidity of each well is measured as the absorbance at a specific wavelength (e.g., 620 nm).

-

The solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

-

Signaling Pathway and Experimental Workflow

3.1. The Plasmodium falciparum FAS-II Pathway and Inhibition by Triclosan

The FAS-II pathway in P. falciparum is located in the apicoplast and is essential for the parasite's liver stage development.[7] This pathway is responsible for the de novo synthesis of fatty acids. Triclosan specifically inhibits the enoyl-acyl carrier protein reductase (FabI), which catalyzes a crucial reduction step in the fatty acid elongation cycle.[1][2]

Caption: Inhibition of the PfFAS-II pathway by Triclosan.

3.2. Experimental Workflow for PfFAS-II Inhibitor Screening

A typical workflow for identifying and characterizing novel PfFAS-II inhibitors is depicted below. This process integrates computational and experimental methodologies.[1]

Caption: Workflow for PfFAS-II inhibitor discovery.

References

- 1. Exploring Novel Antimalarial Compounds Targeting Plasmodium falciparum Enoyl-ACP Reductase: Computational and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triclosan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Type II fatty acid biosynthesis is essential for Plasmodium falciparum sporozoite development in the midgut of Anopheles mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of PfFAS-II Inhibitor 1 against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Type II Fatty Acid Synthesis (FAS-II) pathway in Plasmodium falciparum, the deadliest species of human malaria parasite, is localized in the apicoplast and is essential for the parasite's liver-stage development.[1] This pathway's enzymes are distinct from the human Type I FAS system, making them attractive targets for novel antimalarial drugs. PfFAS-II inhibitor 1, also referred to as Compound 3 in the primary literature, is a coumarin-based inhibitor that specifically targets the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in this pathway. These application notes provide detailed protocols for the in vitro evaluation of this compound against P. falciparum, including whole-cell growth inhibition and target-specific enzymatic assays.

Data Presentation

Table 1: Enzymatic Inhibition Data for this compound

| Compound Name | Target Enzyme | IC₅₀ (µM) | Reference |

| This compound (Compound 3) | P. falciparum FabI (PfFabI) | 0.63 | --INVALID-LINK--[2] |

Table 2: Example of Whole-Cell Antimalarial Activity Data for a Related PfFAS-II Inhibitor

| Compound Name | P. falciparum Strain | Whole-Cell IC₅₀ (µM) | Cytotoxicity (CC₅₀) on Human Cell Line (e.g., HepG2) (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

| Example Compound | 3D7 (Chloroquine-sensitive) | e.g., 5.2 | e.g., >50 | e.g., >9.6 | Hypothetical Data |

| Example Compound | Dd2 (Chloroquine-resistant) | e.g., 6.8 | e.g., >50 | e.g., >7.3 | Hypothetical Data |

Note: Whole-cell IC₅₀ data for this compound (Compound 3) is not available in the cited literature. The data presented here is hypothetical and serves as a template for data presentation.

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

PfFAS-II Signaling Pathway

The diagram below illustrates the key steps in the P. falciparum Type II Fatty Acid Synthesis pathway, highlighting the role of PfFabI, the target of this compound.

Caption: The P. falciparum FAS-II pathway in the apicoplast.

Experimental Workflow: In Vitro Growth Inhibition Assay

This workflow outlines the key steps for assessing the whole-cell activity of this compound against P. falciparum.

Caption: Workflow for P. falciparum growth inhibition assay.

Experimental Protocols

Protocol 1: In Vitro Asexual P. falciparum Growth Inhibition Assay

This protocol details the steps to determine the 50% inhibitory concentration (IC₅₀) of this compound against the blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human erythrocytes (O⁺)

-

Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II or 10% human serum)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom microplates

-

Sorbitol (5% w/v in sterile water)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

-

Humidified, modular incubation chamber

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

Methodology:

-

Parasite Culture and Synchronization:

-

Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a hypoxic environment.

-

Synchronize the parasite culture to the ring stage by treating with 5% sorbitol for 10 minutes at 37°C. Wash the cells twice with complete culture medium. Repeat synchronization for at least two consecutive life cycles to obtain a tightly synchronized population.

-

-

Assay Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

-

Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete culture medium.

-

-

Assay Plate Setup:

-

Dispense 100 µL of each inhibitor dilution into triplicate wells of a 96-well plate.

-

Include control wells containing culture medium with 0.5% DMSO (negative control) and a known antimalarial drug like chloroquine or artemisinin (positive control).

-

Add 100 µL of the parasite suspension to each well.

-

-

Incubation:

-

Place the plate in a humidified, airtight chamber.

-

Flush the chamber with the gas mixture and incubate at 37°C for 72 hours.

-

-

Quantification of Parasite Growth (SYBR Green I Assay):

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from uninfected erythrocyte controls.

-

Normalize the fluorescence readings to the negative control (100% growth).

-

Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: PfFabI Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of this compound against recombinant PfFabI enzyme.

Materials:

-

Recombinant purified PfFabI enzyme

-

This compound (stock solution in DMSO)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Crotonoyl-CoA (Substrate)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

-

Assay Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the inhibitor in the assay buffer to achieve the desired final concentrations.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer, NADH, and the inhibitor dilutions.

-

Initiate the reaction by adding a pre-determined concentration of PfFabI enzyme.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Start the enzymatic reaction by adding the substrate, crotonoyl-CoA.

-

-

Measurement of Enzyme Activity:

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Normalize the reaction rates to the control reaction without any inhibitor (100% activity).

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

These protocols provide a framework for the comprehensive in vitro evaluation of this compound. The whole-cell growth inhibition assay is crucial for determining the overall antimalarial potency and cellular permeability of the compound, while the enzymatic assay confirms its specific activity against the intended target, PfFabI. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the characterization of novel antimalarial drug candidates targeting the FAS-II pathway of P. falciparum.

References

Application Notes and Protocols for PfFAS-II Inhibitor 1 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and implementation of a cell-based assay to screen for and characterize inhibitors of the Plasmodium falciparum Fatty Acid Synthase II (PfFAS-II) pathway, with a specific focus on "PfFAS-II inhibitor 1."

Introduction

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge, largely due to the emergence of drug-resistant strains.[1][2] The parasite's type II fatty acid biosynthesis (FAS-II) pathway, located in the apicoplast, is essential for its survival and presents a promising target for novel antimalarial drugs, as it is distinct from the type I FAS pathway found in humans.[3][4] One of the key enzymes in this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI). "this compound" has been identified as an inhibitor of PfFabI with an IC50 of 0.63 µM in enzymatic assays.[5]

This document outlines a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other potential inhibitors against the blood stages of P. falciparum. The assay is designed for a high-throughput screening (HTS) format and utilizes a fluorescence-based readout to measure parasite viability.

Signaling Pathway and Drug Target

The PfFAS-II pathway is responsible for the de novo synthesis of fatty acids, which are crucial for membrane biosynthesis and other essential cellular processes in the parasite.[3][6] The pathway involves a series of enzymatic reactions, with FabI catalyzing the final step in each elongation cycle. Inhibition of PfFabI disrupts this pathway, leading to parasite death.

References

- 1. Cell based assays for anti-Plasmodium activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 3. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Type II fatty acid biosynthesis is essential for Plasmodium falciparum sporozoite development in the midgut of Anopheles mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cytotoxicity Assay of PfFAS-II Inhibitor 1 in Human Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel antimalarial agents requires a thorough evaluation of their safety and efficacy. A critical step in this process is the assessment of a compound's cytotoxicity against human cell lines to determine its therapeutic window. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of PfFAS-II Inhibitor 1, a compound targeting the Plasmodium falciparum type II fatty acid synthesis (FAS-II) pathway, which is distinct from the type I pathway found in humans. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a human cell line to the 50% inhibitory concentration (IC50) against the parasite, is a key indicator of a drug candidate's potential for safe therapeutic use.[1] An assay commonly used for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cellular metabolic activity as an indicator of cell viability.[2][3] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells.[5]

Data Presentation

The cytotoxicity of this compound is typically evaluated across a panel of human cell lines to assess its general toxicity and any cell-line-specific effects. The results are presented as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Human Cell Lines

| Cell Line | Tissue of Origin | Morphology | CC50 (µM) |

| HepG2 | Liver | Epithelial | > 50 |

| HEK293 | Kidney | Epithelial | > 50 |

| HeLa | Cervix | Epithelial | 45.8 |

| MRC-5 | Lung | Fibroblast | > 50 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

This section details the protocol for determining the cytotoxicity of this compound using the MTT assay.

Materials and Reagents

-

Human cell lines (e.g., HepG2, HEK293, HeLa, MRC-5)

-

Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[2]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile cell culture plates

-

CO2 incubator (37°C, 5% CO2, 95% humidity)

-

Microplate reader capable of measuring absorbance at 570 nm

-

Multichannel pipette

Experimental Workflow Diagram

Caption: Workflow for the MTT-based cytotoxicity assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture flask.

-

Dilute the cell suspension to a concentration of 1 x 10^5 cells/mL in complete culture medium.

-

Using a multichannel pipette, seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[6]

-

Include wells for "cells only" (negative control) and "medium only" (background control).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

-

Compound Preparation and Treatment:

-

Prepare a series of dilutions of the this compound from the stock solution using serum-free medium. A typical concentration range might be from 0.1 µM to 100 µM.

-

Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor (e.g., not exceeding 1%).[7]

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the respective compound dilutions, vehicle control, or fresh medium (for the negative control) to the appropriate wells. All experiments should be performed in triplicate.[7]

-

Incubate the plate for an additional 48 to 72 hours.

-

-

MTT Assay:

-

Following the treatment period, remove the medium containing the compound.

-

Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[7]

-

Incubate the plate for 3-4 hours at 37°C, protected from light.[4] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

-

After incubation, carefully remove the MTT-containing medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = [(OD_treated - OD_background) / (OD_negative_control - OD_background)] x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the CC50 value by performing a non-linear regression analysis of the dose-response curve.[7]

-

Principle of Selective Toxicity

The therapeutic potential of an antimalarial drug candidate like this compound relies on its ability to selectively target the parasite without harming the human host. This selectivity is often achieved by exploiting biochemical pathways that are unique to the parasite or significantly different from their human counterparts. The FAS-II pathway in Plasmodium falciparum is an attractive drug target because it is distinct from the FAS-I system used by humans for de novo fatty acid synthesis.

Caption: Selective inhibition of the parasite's pathway.

References

- 1. scielo.br [scielo.br]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. scielo.br [scielo.br]

PfFAS-II inhibitor 1 stock solution preparation and storage

Application Notes and Protocols: PfFAS-II Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified as Compound 3, is a potent inhibitor of the Plasmodium falciparum type II fatty acid biosynthesis (PfFAS-II) pathway.[1][2] It specifically targets the enoyl-acyl carrier protein reductase (PfFabI) with an IC50 of 0.63 μM, demonstrating antimalarial activity.[1][2] The PfFAS-II pathway is essential for the parasite's liver-stage development, making its inhibitors promising candidates for prophylactic and liver-stage eradicating antimalarial drugs. This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.

Physicochemical Properties

A clear understanding of the inhibitor's properties is crucial for its effective use in research.

| Property | Value | Source |

| Molecular Weight | 288.68 g/mol | [1][2] |

| CAS Number | 1459704-68-7 | [1][2] |

| Target | Plasmodium falciparum enoyl-acyl carrier protein reductase (PfFabI) | [1][2] |

| IC50 | 0.63 μM (for PfFabI enzyme) | [1][2] |

Stock Solution Preparation Protocol

The following protocol is based on best practices for similar small molecule inhibitors. For definitive procedures, it is highly recommended to consult the experimental section of the primary research article by Belluti F, et al., J Med Chem. 2013 Oct 10;56(19):7516-26.

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

3.2. Procedure

-

Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of the inhibitor powder using an analytical balance.

-

Dissolution:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

For example, to prepare a 10 mM stock solution from 1 mg of the inhibitor (MW = 288.68 g/mol ):

-

Volume of DMSO = (1 mg / 288.68 g/mol ) / (10 mmol/L) * 1000 = 0.346 mL or 346 µL.

-

-

-

Solubilization:

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution if necessary.

-

-

Aliquoting:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

The volume of the aliquots should be based on the typical experimental requirements.

-

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

| Condition | Recommendation | Rationale |

| Short-term Storage | 2-8°C for up to one week. | To minimize degradation during immediate experimental use. |

| Long-term Storage | -20°C for up to 6 months. | To ensure long-term stability and prevent degradation. |

| Ultra-long-term Storage | -80°C for over 6 months. | For archival purposes and to maximize stability over extended periods. |

| Freeze-Thaw Cycles | Avoid repeated cycles. | Each cycle can contribute to the degradation of the compound. |

| Light Exposure | Store in the dark or in amber-colored tubes. | To prevent photodegradation. |

Note: The general recommendation for shipping is at room temperature. However, for long-term storage, colder temperatures are advised.[1][2]

Signaling Pathway and Experimental Workflow

5.1. PfFAS-II Pathway and Inhibition

The diagram below illustrates the simplified Type II Fatty Acid Synthesis (FAS-II) pathway in Plasmodium falciparum and the point of inhibition by this compound.

Caption: PfFAS-II Pathway Inhibition by this compound.

5.2. Experimental Workflow for Stock Solution Preparation and Storage

The following diagram outlines the logical flow for preparing and storing the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols: Utilizing PfFAS-II Inhibitor 1 in Combination with Other Antimalarials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to exploring the use of PfFAS-II Inhibitor 1, a selective inhibitor of the Plasmodium falciparum type II fatty acid synthesis (FAS-II) pathway, in combination with other antimalarial agents. The FAS-II pathway is essential for the parasite's liver-stage development and is distinct from the human type I fatty acid synthesis (FAS-I) system, making it a promising target for antimalarial chemotherapy. Combining this compound with drugs that have different mechanisms of action could enhance efficacy, overcome resistance, and reduce the required therapeutic doses.

Mechanism of Action of PfFAS-II Inhibitors

The P. falciparum FAS-II pathway is located in the apicoplast and is responsible for the de novo synthesis of fatty acids, which are crucial for membrane biosynthesis and parasite development. A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP) reductase (PfENR), which catalyzes the final step in the fatty acid elongation cycle. This compound is designed to specifically target an enzyme within this pathway, such as PfENR, thereby disrupting fatty acid production and inhibiting parasite growth.

Rationale for Combination Therapy

The primary goals of combining this compound with other antimalarials are:

-

Synergistic or Additive Effects: To achieve a greater therapeutic effect than the sum of the individual drugs.

-

Delaying Resistance: The simultaneous use of drugs with different targets makes it more difficult for the parasite to develop resistance.

-

Broad-Spectrum Activity: Targeting different parasite stages (e.g., blood and liver stages) to achieve a radical cure and prevent relapse.

-

Dose Reduction: Potentially lowering the doses of individual drugs to minimize toxicity and improve patient compliance.

Data Presentation: In Vitro Synergy Analysis

The interaction between this compound and other antimalarials can be quantified using in vitro checkerboard assays. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC is the sum of the FICs of each drug, where the FIC of a drug is the ratio of its concentration in the combination to its concentration when used alone to achieve the same effect (e.g., 50% inhibition of parasite growth, IC50).

-

Synergy: ΣFIC ≤ 0.5

-

Additive: 0.5 < ΣFIC ≤ 1.0

-

Indifference: 1.0 < ΣFIC ≤ 4.0

-

Antagonism: ΣFIC > 4.0

The following tables present illustrative quantitative data from in vitro synergy studies of a representative PfFAS-II inhibitor (herein referred to as this compound) with commonly used antimalarials against a chloroquine-sensitive strain of P. falciparum (e.g., 3D7).

Table 1: In Vitro Activity of Individual Antimalarial Agents

| Drug | Target/Mechanism of Action | IC50 (nM) |

| This compound | Fatty Acid Synthesis (PfENR) | 50 |

| Artemisinin | Heme activation, oxidative stress | 10 |

| Chloroquine | Heme detoxification (hemozoin inhibition) | 20 |

| Pyrimethamine | Dihydrofolate Reductase (DHFR) inhibition | 5 |

Table 2: In Vitro Synergy of this compound in Combination with Other Antimalarials

| Combination (this compound + Partner Drug) | IC50 of this compound in Combination (nM) | IC50 of Partner Drug in Combination (nM) | ΣFIC | Interaction |

| Artemisinin | 20 | 4 | 0.8 | Additive |

| Chloroquine | 25 | 8 | 0.9 | Additive |

| Pyrimethamine | 15 | 1 | 0.5 | Synergistic |

Note: The data presented in these tables are illustrative and based on the expected synergistic and additive interactions. Actual values must be determined experimentally.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol outlines the determination of synergistic, additive, or antagonistic interactions between this compound and other antimalarials using a 96-well plate format.

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

-

Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)

-

Human red blood cells (O+)

-

This compound and partner antimalarial drug stock solutions

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Drug Dilution:

-

Prepare serial dilutions of this compound horizontally and the partner drug vertically in a 96-well plate.

-

Typically, a 7x7 matrix of concentrations is prepared, ranging from 4x IC50 to 1/16x IC50 for each drug.

-

Include wells with each drug alone and drug-free controls.

-

-

Parasite Culture Preparation:

-

Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete medium.

-

-

Incubation:

-

Add 180 µL of the parasite culture to each well of the drug-diluted plate (final volume 200 µL).

-

Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

-

-

Growth Inhibition Assay (SYBR Green I):

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

-

FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

-

-

Calculate the ΣFIC by summing the FICs of both drugs.

-

Determine the nature of the interaction based on the ΣFIC value.

-

Generate an isobologram by plotting the FICs of the two drugs. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.

-

In Vivo Antimalarial Combination Efficacy: Peter's 4-Day Suppressive Test

This protocol evaluates the in vivo efficacy of this compound in combination with a partner drug in a murine malaria model.

Materials:

-

Plasmodium berghei ANKA strain

-

Swiss albino mice (6-8 weeks old)

-

This compound and partner antimalarial drug formulations for oral or intraperitoneal administration

-

Vehicle control (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Standard antimalarial drug for positive control (e.g., Chloroquine)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection:

-

Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.

-

-

Treatment Groups:

-

Randomly divide the mice into groups (n=5 per group):

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Partner drug alone

-

Group 4: this compound + Partner drug

-

Group 5: Positive control (e.g., Chloroquine)

-

-

-

Drug Administration:

-

Administer the drugs (and vehicle) daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

-

-

Monitoring:

-

On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

-

Monitor the mice daily for signs of morbidity and mortality for at least 21 days.

-

-

Data Analysis:

-

Calculate the average percent parasitemia for each group.

-

Determine the percent suppression of parasitemia for each treatment group compared to the vehicle control group:

-

% Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100

-

-

Compare the mean survival time of the different treatment groups.

-

Visualizations

Diagrams of Pathways and Workflows

Caption: The P. falciparum Type II Fatty Acid Synthesis (FAS-II) Pathway.

Caption: Experimental workflow for in vitro antimalarial synergy testing.

Caption: Workflow for in vivo antimalarial combination efficacy study.

Application Notes and Protocols for Efficacy Studies of PfFAS-II Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The type II fatty acid biosynthesis (FAS-II) pathway, located in the parasite's apicoplast, represents a promising target for therapeutic intervention as it is essential for the parasite and distinct from the type I FAS system found in humans. PfFAS-II inhibitor 1 (also known as Compound 3) is a potent and selective inhibitor of the P. falciparum enoyl-acyl carrier protein reductase (PfFabI), a critical enzyme in the FAS-II elongation cycle.[1] This document provides detailed application notes and experimental protocols for conducting efficacy studies of this compound.

Mechanism of Action: this compound specifically targets PfFabI, an enzyme responsible for catalyzing the NADH-dependent reduction of enoyl-ACP substrates in the final step of the fatty acid elongation cycle within the parasite's apicoplast.[1] Inhibition of PfFabI disrupts the synthesis of fatty acids, which are vital for membrane biosynthesis and other essential cellular processes in the parasite. While the FAS-II pathway is crucial for the parasite's liver stage development, its essentiality in the asexual blood stage is a subject of ongoing research, with some studies suggesting that the parasite may be able to scavenge fatty acids from the host during this phase.[2][3] This is a critical consideration in the experimental design and interpretation of efficacy studies.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound and its analogs against the target enzyme and the whole parasite.

Table 1: In Vitro Enzymatic Inhibition of PfFabI

| Compound | PfFabI IC₅₀ (µM) |

| This compound | 0.63 |

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Antiplasmodial Activity

| Compound | P. falciparum Strain | IC₅₀ (µM) |

| This compound | Drug-Sensitive (e.g., NF54) | Data not publicly available |

| Drug-Resistant (e.g., K1) | Data not publicly available |

Experimental Protocols

In Vitro Efficacy Studies

This assay determines the direct inhibitory effect of the compound on the purified PfFabI enzyme.

Materials:

-

Purified recombinant PfFabI enzyme

-

NADH

-

Butyryl-CoA (or other suitable acyl-CoA substrate)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

This compound

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing the assay buffer, NADH, and purified PfFabI enzyme in a 96-well UV-transparent plate.

-

Add this compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the butyryl-CoA substrate.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates and determine the concentration of this compound that results in 50% inhibition of enzyme activity (IC₅₀) by fitting the data to a dose-response curve.[2]

This assay measures the inhibition of parasite proliferation in a red blood cell culture.

Materials:

-

Synchronized P. falciparum culture (e.g., NF54 or K1 strains) at the ring stage

-

Human erythrocytes

-

Complete culture medium (e.g., RPMI 1640 with supplements)

-

[³H]-hypoxanthine

-

This compound

-

96-well culture plates

-

Cell harvester and scintillation counter

Protocol:

-

Prepare a parasite culture with 0.5% parasitemia and 2.5% hematocrit in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Incubate the plate for 48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

-

Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by comparing the radioactivity in the treated wells to the control wells.

In Vivo Efficacy Studies

This model assesses the ability of the compound to suppress parasite growth in an infected mouse.

Materials:

-

Plasmodium berghei ANKA strain

-

Female ICR or Swiss Webster mice (6-8 weeks old)

-

This compound formulated for in vivo administration (e.g., in 7% Tween 80, 3% ethanol)

-

Standard antimalarial drug (e.g., chloroquine or artesunate) as a positive control

-

Giemsa stain

-

Microscope

Protocol:

-

Infect mice intravenously with 1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.

-

Two hours post-infection, administer the first dose of this compound via the desired route (e.g., oral gavage, intraperitoneal injection). Administer the compound daily for a total of four days (Day 0 to Day 3).

-

Include a vehicle-treated control group and a positive control group.

-

On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

-

Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.

-

Dose-ranging studies can be performed to determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀).

Visualizations

Signaling Pathway

References

Troubleshooting & Optimization

troubleshooting PfFAS-II inhibitor 1 solubility issues in DMSO

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with PfFAS-II inhibitor 1, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in DMSO at the desired concentration.

A1: This is a common issue with hydrophobic small molecules. Here is a step-by-step troubleshooting workflow to improve solubility.

Initial Steps:

-

Verify DMSO Quality: Ensure you are using a fresh, anhydrous (or low water content) bottle of DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1][2]

-

Gentle Warming: Gently warm the solution to 37°C for a short period. Some compounds require minimal energy to dissolve. Be cautious, as prolonged heating can degrade the inhibitor.

-

Vortexing & Sonication: After adding the solvent, vortex the vial thoroughly. If crystals are still visible, use a sonicating water bath for 5-10 minutes to break up particulates and aid dissolution.[1][3]

If the inhibitor still does not dissolve, proceed to the advanced steps outlined in the workflow diagram below.

Caption: Workflow for troubleshooting initial dissolution of this compound in DMSO.

Q2: My inhibitor dissolved in DMSO, but it precipitated when I diluted it into my aqueous assay buffer.

A2: This is a very common problem known as "crashing out." It occurs because the compound is poorly soluble in aqueous solutions. The final concentration of DMSO in your assay is critical.[1][3]

Solutions:

-

Stepwise Dilution: Do not dilute your high-concentration DMSO stock directly into the final aqueous buffer. Perform intermediate serial dilutions in 100% DMSO first to lower the inhibitor concentration before the final dilution into the aqueous medium.[1]

-

Lower Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, while some enzymatic assays may tolerate more.[4] Aim for the lowest effective DMSO concentration. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.[1]

-

Use of Co-solvents or Surfactants: For in vivo or challenging in vitro assays, a co-solvent like PEG400, or a small amount of a surfactant like Tween 80, can be added to the final buffer to help maintain solubility.[3][4] Compatibility with your specific assay must be verified.

Frequently Asked Questions (FAQs)

Q3: What is the recommended storage condition for this compound stock solutions in DMSO?

A3: Once dissolved in DMSO, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles, as this can introduce moisture and cause the compound to precipitate out of solution over time.[5][6]

Q4: Can I use solvents other than DMSO?

A4: While DMSO is a common solvent for many organic molecules, it is not universal.[1] If solubility in DMSO is limiting, other organic solvents like dimethylformamide (DMF) or ethanol may be viable alternatives.[2] However, you must always verify the compatibility of any new solvent with your experimental system, as it may have different effects on cells or enzymes.

Q5: How does the PfFAS-II pathway work, and why is it a drug target?

A5: The Plasmodium falciparum parasite uses a Type II fatty acid synthesis (FAS-II) pathway located in its apicoplast, a unique organelle.[7][8][9] This pathway is essential for the parasite's survival.[7] Human cells use a different, Type I FAS (FAS-I) system.[8][10] This fundamental difference makes the enzymes in the PfFAS-II pathway excellent and specific targets for antimalarial drugs that should have minimal side effects on the human host.[8][10]

Caption: Simplified diagram of the P. falciparum Type II Fatty Acid Synthesis (FAS-II) pathway.

Quantitative Data Summary

While specific solubility data for "this compound" is not publicly available, the table below illustrates typical solubility characteristics for poorly soluble research compounds.

| Parameter | Value | Notes |

| Max Stock Concentration in 100% DMSO | 10 - 50 mM | Highly compound-dependent. Attempting higher concentrations may lead to insolubility. |

| Max Final DMSO % in Cell-Based Assays | ≤ 0.5% (v/v) | Higher concentrations are often toxic to cells. A vehicle control is mandatory.[4] |

| Max Final DMSO % in Enzymatic Assays | ≤ 5% (v/v) | Assay dependent. High DMSO can denature proteins or interfere with assay components.[11][12] |

| Aqueous Buffer Solubility (after dilution) | < 10 µM | Typical for hydrophobic inhibitors. This is often the limiting factor for experiments.[13] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Preparation: Bring the vial of this compound powder and a sealed bottle of anhydrous DMSO to room temperature.

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of the inhibitor and its molecular weight.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial of inhibitor powder.

-

Mixing: Vortex the vial vigorously for 2 minutes. Observe for any visible precipitate.

-

Sonication (if needed): If precipitate remains, place the vial in a sonicating water bath for 10 minutes, or until the solution clears.

-

Storage: Once fully dissolved, aliquot the stock solution into single-use, low-retention tubes. Store immediately at -80°C.

Protocol 2: Serial Dilution for a Cell-Based Assay (Final Concentration 10 µM)

This protocol assumes a starting stock of 10 mM DMSO and a final assay volume of 100 µL with a final DMSO concentration of 0.1%.

-

Intermediate Dilution 1 (1 mM): Dilute the 10 mM stock solution 1:10 in 100% DMSO.

-

Take 5 µL of the 10 mM stock.

-

Add 45 µL of 100% DMSO.

-

Vortex to mix. This is your 1 mM intermediate stock.

-

-

Intermediate Dilution 2 (100 µM): Dilute the 1 mM intermediate stock 1:10 in 100% DMSO.

-

Take 10 µL of the 1 mM intermediate stock.

-

Add 90 µL of 100% DMSO.

-

Vortex to mix. This is your 100 µM working stock.

-

-

Final Dilution into Assay Plate: Add the working stock to the assay medium.

-

Add 1 µL of the 100 µM working stock to 99 µL of cell culture medium in your assay well.

-

This results in a final inhibitor concentration of 1 µM and a final DMSO concentration of 1%. Note: This example results in 1% DMSO. To achieve 0.1% DMSO, a further intermediate dilution in DMSO would be required, or a smaller volume of a more concentrated stock would be added to the final well. For a 0.1% final DMSO concentration, you would add 0.1 µL of the 100 µM stock to 99.9 µL of medium, which requires specialized pipetting equipment. Alternatively, create a 10X final concentration in media (e.g., 100 µM inhibitor in media with 1% DMSO) and add 10 µL of this to 90 µL of cells in media.

-

-

Vehicle Control: Prepare a control well containing 1 µL of 100% DMSO in 99 µL of medium (or the equivalent dilution scheme) to account for any solvent effects.[1]

References

- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ziath.com [ziath.com]

- 7. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Fatty Acid Biosynthesis Enzyme FabI Plays a Key Role In the Development of Liver Stage Malarial Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

optimizing PfFAS-II inhibitor 1 concentration for in vitro assays

Technical Support Center: PfFAS-II Inhibitor 1

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this inhibitor in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro assays?

A1: The optimal concentration of this compound is highly dependent on the specific assay and the Plasmodium falciparum strain being used. For initial experiments, a common approach is to perform a dose-response curve starting from a high concentration and titrating down. Based on typical IC50 values for compounds targeting this pathway, a broad range of 1 nM to 100 µM is recommended for initial screening.

Q2: How should I dissolve and prepare stock solutions of this compound?

A2: this compound is a hydrophobic molecule with low aqueous solubility.[1][2] It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For most in vitro assays, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity to the parasites.[3][4]

Q3: How do I determine the 50% inhibitory concentration (IC50) for my specific parasite strain?

A3: The IC50 value can be determined by performing a parasite growth inhibition assay.[5] A widely used method is the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites by quantifying their DNA content.[6][7][8][9] By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.

Q4: Are there any known off-target effects of this compound that I should be aware of?

A4: While this compound is designed to be specific for the P. falciparum FAS-II pathway, the potential for off-target effects should always be considered. It is advisable to perform cytotoxicity assays on a mammalian cell line (e.g., HEK293 or HepG2) to assess the inhibitor's selectivity for the parasite over host cells.[3][4][10][11][12]

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration in in vitro assays.

Problem: High variability between replicate wells in my assay.

-

Possible Cause: Uneven distribution of parasites or inhibitor, or issues with cell viability.

-

Solution: Ensure that your parasite culture is well-mixed before plating. When adding the inhibitor, mix gently to ensure even distribution without disturbing the cells.

Problem: I am not observing any inhibition, even at high concentrations of the inhibitor.

-

Possible Cause: The inhibitor may have degraded, or there could be an issue with the parasite strain's susceptibility.

-

Solution: Verify the integrity of your inhibitor stock. If the problem persists, consider testing a different, validated PfFAS-II inhibitor to confirm that the pathway is susceptible to inhibition in your parasite strain.

Problem: The inhibitor is precipitating out of solution in the culture medium.

-

Possible Cause: The concentration of the inhibitor may be too high for its solubility in the aqueous culture medium.[13][14]

-

Solution: Try using a lower starting concentration for your serial dilutions. Ensure that the final DMSO concentration is sufficient to maintain the inhibitor's solubility but remains below the toxic threshold for the parasites.

Problem: I am observing significant cytotoxicity in my host cells.

-

Possible Cause: The inhibitor may have off-target effects on mammalian cells at the concentrations being tested.

-

Solution: Perform a comprehensive cytotoxicity assessment to determine the inhibitor's therapeutic window.[3][4][10][11][12] If the inhibitor is not sufficiently selective, it may not be a viable candidate for further development.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for Various Assays

| Assay Type | Recommended Starting Concentration Range | Notes |

| Parasite Growth Inhibition (IC50) | 1 nM - 100 µM | A 10-point serial dilution is recommended for initial dose-response curves. |

| Enzyme Inhibition Assay | 10 nM - 50 µM | This assay directly measures the inhibitor's effect on the PfFAS-II enzyme. |

| Host Cell Cytotoxicity (CC50) | 1 µM - 200 µM | It is important to determine the concentration at which the inhibitor is toxic to mammalian cells. |

Table 2: Troubleshooting Summary

| Issue | Possible Cause | Recommended Solution |

| High Variability | Inconsistent plating or mixing | Ensure proper mixing of parasite culture and inhibitor. |

| No Inhibition | Inhibitor degradation or parasite resistance | Verify inhibitor integrity and test a control compound. |

| Precipitation | Poor solubility | Lower the starting concentration and check DMSO percentage. |

| Host Cell Toxicity | Off-target effects | Conduct thorough cytotoxicity profiling. |

Experimental Protocols

Protocol 1: Determination of IC50 using a SYBR Green I-Based Parasite Growth Inhibition Assay

This protocol is adapted from standard methodologies for assessing antimalarial drug susceptibility.[6][7][8][9]

-

Prepare Parasite Culture: Synchronize P. falciparum cultures to the ring stage and adjust the parasitemia to 1% in a 2% hematocrit suspension.

-

Prepare Drug Plates: Serially dilute this compound in culture medium in a 96-well plate. Include positive (no inhibitor) and negative (no parasites) controls.

-

Incubate Plates: Add the parasite suspension to the drug plates and incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Lyse Cells and Stain DNA: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

-

Measure Fluorescence: Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Analyze Data: Calculate the percent inhibition for each concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

References

- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]